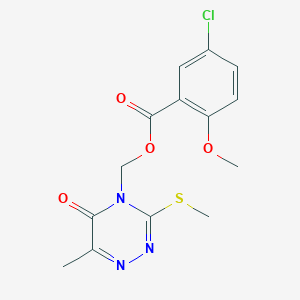

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-chloro-2-methoxybenzoate

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic data for the compound are not directly available in public databases. However, insights can be drawn from related 1,2,4-triazine derivatives and 5-chloro-2-methoxybenzoate complexes. For example:

- Coordination Geometry : In metal complexes of 5-chloro-2-methoxybenzoate (e.g., Mn(II), Co(II), Ni(II), Zn(II)), the ligand typically adopts monodentate or bidentate coordination modes. While the triazine moiety in the target compound is not a metal-binding site, its planar structure and electron-withdrawing groups (e.g., methylthio, oxo) suggest potential stacking interactions in crystalline forms.

- Molecular Packing : Bilayer structures are common in benzoate salts, with hydrophobic interactions dominating. The triazine’s methylthio group may enhance hydrophobicity, influencing crystal lattice organization.

Table 1: Comparative Crystallographic Features of Related Compounds

| Compound | Coordination Mode | Space Group | Key Interactions |

|---|---|---|---|

| Mn(II) 5-chloro-2-methoxybenzoate | Bidentate | Monoclinic (P2₁/c) | Hydrogen bonding, stacking |

| Zn(II) 5-chloro-2-methoxybenzoate | Tetrahedral | Monoclinic (Pc) | Hydrophobic interactions |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The compound’s NMR data are inferred from analogous triazine and benzoate derivatives. Key assignments include:

1H-NMR (Predicted)

- Triazine Core :

- Methylthio (-SCH₃) : δ 2.1–2.4 ppm (singlet, 3H).

- Methyl (-CH₃) : δ 2.8–3.0 ppm (singlet, 3H).

- Oxo (C=O) : No direct proton signal; observed via deshielded carbons in 13C-NMR .

- Benzoate Moiety :

- Methoxy (-OCH₃) : δ 3.8–3.9 ppm (singlet, 3H).

- Aromatic Protons : δ 6.8–7.6 ppm (multiplet, 3H), with splitting patterns influenced by the 5-chloro substituent.

13C-NMR (Predicted)

| Carbon Type | δ (ppm) | Assignment |

|---|---|---|

| Triazine methylthio (SCH₃) | 12–14 | Methyl group attached to sulfur |

| Triazine methyl (CH₃) | 24–26 | Methyl group at C6 |

| Triazine oxo (C=O) | 155–160 | Carbonyl carbon |

| Benzoate carbonyl (C=O) | 165–170 | Ester carbonyl |

| Benzoate methoxy (OCH₃) | 55–56 | Methoxy group |

Key Observations

Mass Spectrometric Fragmentation Patterns

The compound’s fragmentation is predicted based on ester and triazine chemistry:

Primary Fragments

| m/z | Fragment | Mechanism |

|---|---|---|

| 249 | [Triazine core + methylthio]⁺ | Loss of benzoate moiety (C₈H₅ClO₂) |

| 152 | [5-Chloro-2-methoxybenzoate]⁻ | Cleavage at ester linkage |

| 61 | [CH₃S]⁺ | Methylthio group loss |

Secondary Fragments

Comparative Structural Analysis with Related 1,2,4-Triazine Derivatives

The compound’s structure is compared to other 1,2,4-triazine derivatives to highlight unique features:

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S/c1-8-12(19)18(14(23-3)17-16-8)7-22-13(20)10-6-9(15)4-5-11(10)21-2/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCSVVNKBXRCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=C(C=CC(=C2)Cl)OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-chloro-2-methoxybenzoate typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazine Ring: Starting with appropriate precursors, the triazine ring can be synthesized through cyclization reactions.

Introduction of Functional Groups: Methylthio and oxo groups can be introduced using specific reagents under controlled conditions.

Esterification: The final step involves esterification to attach the benzoate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group.

Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

Substitution: The chlorine atom on the benzoate ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzoate ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Medicinal chemistry applications might explore the compound’s potential as a drug candidate, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-chloro-2-methoxybenzoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Triazine derivatives vary significantly in substitution patterns and bioactivity. Below is a comparative analysis with structurally related compounds:

Bioactivity and Selectivity

While direct bioactivity data for the target compound is absent in the provided evidence, analogs suggest:

- Herbicidal Potential: Triazinones with chloro and methoxy groups (e.g., metribuzin) inhibit photosynthesis by binding to the D1 protein in plants .

- Selectivity: The methylthio group may reduce non-target toxicity compared to sulfonylureas, which can persist in soil and affect crops .

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-chloro-2-methoxybenzoate is a complex organic molecule that exhibits diverse biological activities. Its unique structure, featuring a triazine core and various functional groups, suggests potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 440.49 g/mol. The structural components include:

- A triazine ring , known for its role in various biological activities.

- A methylthio group , which may enhance bioactivity.

- A benzoate moiety , potentially contributing to its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound may possess significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The following sections detail specific findings from recent research.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of related triazine derivatives, providing insights into the potential efficacy of this compound:

-

Antibacterial Activity :

- In a study assessing various triazine derivatives, compounds exhibited minimum inhibitory concentrations (MICs) ranging from to against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus .

- The most active derivatives in related studies showed MIC values significantly lower than those of standard antibiotics like ampicillin .

- Antifungal Activity :

The mechanisms through which this compound exerts its biological effects are crucial for understanding its therapeutic potential:

- Enzyme Inhibition : The interactions between the triazine ring and specific enzymes may lead to inhibition of bacterial growth by targeting essential metabolic pathways .

- Receptor Modulation : The functional groups present in the compound may modulate receptor activity, influencing various signaling pathways within microbial cells .

Case Studies and Research Findings

Recent research has focused on synthesizing and testing derivatives of triazine compounds for their biological activities:

Q & A

Q. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with the preparation of the triazinone core and subsequent esterification with the substituted benzoate moiety. Key challenges include controlling regioselectivity during triazinone formation and ensuring high yield in the final coupling step. Critical parameters include:

- Temperature : Maintaining 60–80°C during cyclization to avoid side reactions .

- Catalysts : Using Lewis acids (e.g., ZnCl₂) to accelerate esterification .

- Purification : Employing column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates . Optimization can be achieved via Design of Experiments (DoE) to balance time, temperature, and stoichiometry.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

A combination of methods is recommended:

- HPLC : To assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylthio at C3, chloro at C5 of the benzoate) .

- FT-IR : Verification of carbonyl (C=O) stretches at ~1700 cm⁻¹ for the triazinone and ester groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 413.04) .

Q. How can researchers address solubility limitations in biological or formulation studies?

Solubility in aqueous media is often low due to the hydrophobic triazinone and benzoate groups. Strategies include:

- Co-solvents : Use DMSO (≤5% v/v) for in vitro assays .

- Surfactants : Polysorbate 80 or cyclodextrins for enhanced dispersion .

- Prodrug Design : Introducing ionizable groups (e.g., phosphate esters) for improved bioavailability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies in NMR signals may arise from dynamic rotational isomerism or paramagnetic impurities. Solutions include:

- Variable-Temperature NMR : To observe coalescence of split peaks at elevated temperatures .

- 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals .

- Deuterated Solvents : Ensure complete deuteration to eliminate solvent interference .

Q. What computational approaches are suitable for predicting this compound’s mechanism of action or binding affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like protein kinases or cytochrome P450 enzymes .

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methylthio with ethylthio or halogens) .

- In Vitro Assays : Test inhibitory activity against enzymes (e.g., acetylcholinesterase for neuroactive potential) or cancer cell lines (e.g., MTT assay on HeLa cells) .

- Pharmacophore Mapping : Identify critical binding features (e.g., the triazinone carbonyl as a hydrogen bond acceptor) .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests thermal stability) .

- Accelerated Aging : Store at 40°C/75% RH for 6 months to simulate long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.